Viomellein

Descripción general

Descripción

Viomellein is a natural product found in Aspergillus melleus . It is a gram-positive genotoxic mycotoxin with a molecular formula of C30H24O11 .

Synthesis Analysis

Viomellein is produced by marine-derived Aspergillus sp . Predation stimulates viomellein synthesis in Aspergillus ochraceus . The synthesis of viomellein, along with other bis-naphthopyrones such as aurofusarin and xanthomegnin, is thought to serve as a defense mechanism for the fungi .

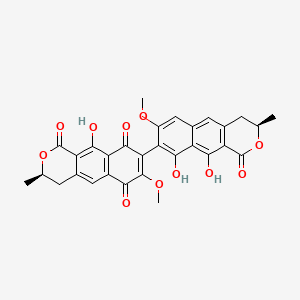

Molecular Structure Analysis

The molecular weight of viomellein is 560.5 g/mol . The IUPAC name for viomellein is (3R)-8-[(3R)-9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-10-hydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Viomellein has been found in fungal extracts that were tested for their antimicrobial activity against S. aureus, Methicillin-resistant S. aureus (MRSA), and Candida albicans . This suggests that Viomellein could potentially be used in the development of new antimicrobial agents.

Antiproliferative Activity

Viomellein has shown weak antiproliferative activity against A549 cells, a type of lung cancer cell line, with an IC50 of 42 μM . This indicates that Viomellein could have potential applications in cancer research, particularly in the study of lung cancer.

Biosynthetic Potential

The presence of Viomellein in fungi suggests its role in the biosynthetic potential of these organisms . This could be of interest in the field of biotechnology, where the ability to biosynthesize certain compounds can be harnessed for various applications.

Mycotoxin Production

Viomellein, being a fungal secondary metabolite, could potentially be classified as a mycotoxin . Mycotoxins are known to cause harmful effects in humans and animals, and understanding their production could be crucial in food safety and public health.

Ecological Significance

The production of secondary metabolites like Viomellein by fungi is often influenced by their environment . Therefore, studying Viomellein could provide insights into the ecological interactions of fungi and their environment.

Propiedades

IUPAC Name |

(3R)-8-[(3R)-9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-10-hydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O11/c1-10-5-12-7-14-9-16(38-3)21(25(33)17(14)24(32)18(12)29(36)40-10)22-27(35)20-15(23(31)28(22)39-4)8-13-6-11(2)41-30(37)19(13)26(20)34/h7-11,32-34H,5-6H2,1-4H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVKZAJXACTIEL-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C5=C(C6=C(C[C@H](OC6=O)C)C=C5C=C4OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204162 | |

| Record name | Viomellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Viomellein | |

CAS RN |

55625-78-0 | |

| Record name | Viomellein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55625-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viomellein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055625780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viomellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIOMELLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R5RC7QX9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

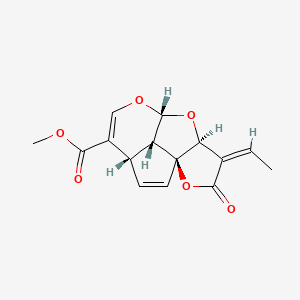

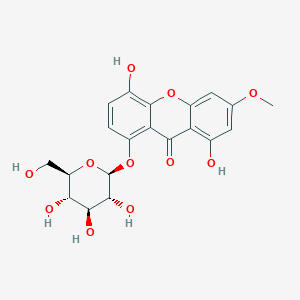

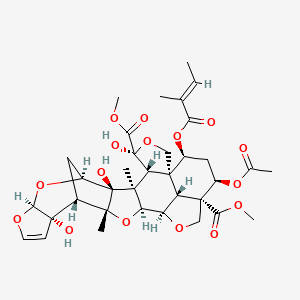

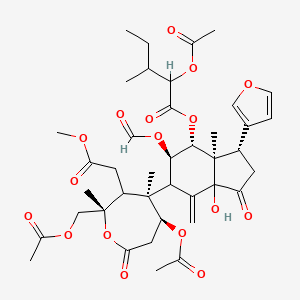

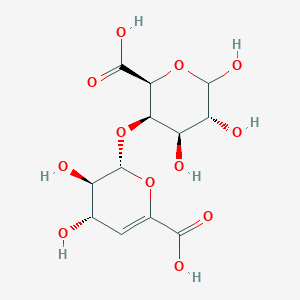

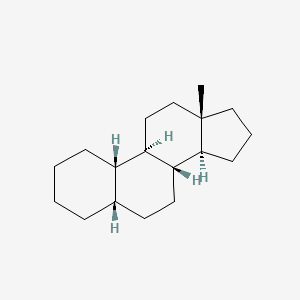

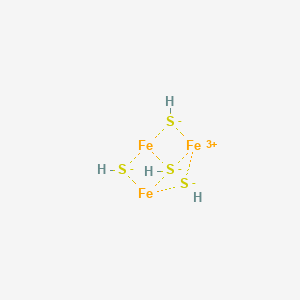

Feasible Synthetic Routes

Q & A

Q1: What is viomellein?

A1: Viomellein is a toxic, naturally occurring naphthoquinone pigment primarily produced by certain species of fungi, including Penicillium and Aspergillus genera. [, , , , , ]

Q2: In which natural sources has viomellein been found?

A2: Viomellein has been detected in various cereals and animal feedstuffs. [, , ] The first reported instance of viomellein as a natural contaminant was in barley. []

Q3: Which fungi are known to produce viomellein?

A3: Viomellein production has been reported in several fungal species:

- Aspergillus genus: Aspergillus sulphureus, Aspergillus melleus, Aspergillus ochraceus [, , , , ]

- Penicillium genus: Penicillium viridicatum, Penicillium cyclopium, Penicillium crustosum, Penicillium aurantiogriseum [, , , , , , , , , , , , ]

Q4: What is the molecular formula and weight of viomellein?

A4: Viomellein has the molecular formula C30H18O12 and a molecular weight of 566 g/mol. []

Q5: What spectroscopic data is available for viomellein?

A5: Viomellein identification relies on various spectroscopic techniques:

- Infrared (IR) spectroscopy: Used to confirm the identity of viomellein produced by fungi and detected in contaminated barley. [, , ]

- Ultraviolet (UV) spectroscopy: Employed in conjunction with other techniques for structural elucidation. []

- Mass Spectrometry (MS): Both field desorption and electron impact mass spectra are consistent with reported data. []

- Nuclear Magnetic Resonance (NMR):

Q6: Does viomellein exhibit any biological activity?

A6: Yes, viomellein exhibits various biological activities:

- Antimicrobial activity: Studies show weak antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). []

- Anti-dormant mycobacterial activity: Demonstrates higher activity against dormant Mycobacterium bovis BCG compared to actively growing cells. []

- Antitumor activity: Exhibits weak antiproliferative activity against A549 cells. []

Q7: Is viomellein genotoxic?

A7: Research presents conflicting evidence:

- SOS Chromotest in Escherichia coli: Viomellein showed weak induction of the SOS response, suggesting potential DNA damage. [, ]

- Salmonella/microsome test: No mutagenic activity was detected. []

Q8: What is the toxicological profile of viomellein?

A8: Viomellein is considered a mycotoxin with the following toxicological properties:

- Hepatotoxicity: Induces hepatic lesions in mice, similar to those caused by Penicillium viridicatum crude extracts. [, , ]

- Nephrotoxicity: While not as potent as other mycotoxins like ochratoxin A, viomellein is associated with porcine nephropathy. [, ]

- Toxicity: Shows mild toxicity in chick embryo tests. []

Q9: Are there any known structure-activity relationship (SAR) studies on viomellein?

A9: While specific SAR studies are limited, research indicates that the dimeric linkage in viomellein, similar to xanthomegnin, leads to diastereoisomeric mixtures at room temperature due to restricted rotation. This structural feature might influence its biological activity. []

Q10: Are there any analytical methods available to detect viomellein?

A10: Yes, several methods are available for viomellein detection and quantification:

- Thin-Layer Chromatography (TLC): A widely used method, often coupled with IR spectroscopy for confirmation. [, , , , ]

- High-Performance Liquid Chromatography (HPLC):

Q11: What is the historical context of viomellein research?

A11: Viomellein research has evolved through several key milestones:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)

![2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231296.png)

![(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1231301.png)